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Compound of Interest

Compound Name: 2'.4'-Dichloroacetophenone

Cat. No.: B156173

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2',4'-
Dichloroacetophenone and its related analogs, 4'-Chloroacetophenone and 2'-
Chloroacetophenone. The information presented is intended to aid in the identification,
characterization, and quality control of these compounds in a research and drug development
setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2',4'-Dichloroacetophenone
and its comparator compounds.

'H NMR Spectral Data

Solvent: CDCIs Frequency: 500 MHz
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
2'.4'-
Dichloroacetoph 7.54 d,J=85Hz 1H H-6'
enone
7.45 d,J=2.0Hz 1H H-3'
dd,J=8.5,2.0
7.32 1H H-5'
Hz
2.64 s 3H -COCHs
4
Chloroacetophen  7.91 d,J=85Hz 2H H-2', H-6'
one
7.45 d,J=85Hz 2H H-3', H-5'
2.61 s 3H -COCHs
2'-
Chloroacetophen  7.54 m 1H H-6'
one
7.41-7.31 m 3H H-3', H-4', H-5'
2.62 s 3H -COCHs

3C NMR Spectral Data

Solvent: CDCIs Frequency: 125 MHz
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Compound Chemical Shift (6) ppm Assignment
2',4'-Dichloroacetophenone 198.8 C=0
137.7 Cc-1

137.2 c-4'

132.5 C-2'

130.7 C-6'

130.5 C-5'

127.4 C-3

30.6 -COCHs

4'-Chloroacetophenone 196.8 C=0
139.6 c-4'

1354 C-1

129.7 C-2', C-6'

128.9 C-3,C-5'

26.5 -COCHs

2'-Chloroacetophenone 200.4 C=0
139.1 Cc-1

132.0 C-2'

131.3 C-6'

130.6 Cc-4'

129.4 C-5'

126.9 C-3

30.7 -COCHs
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Infrared (IR) Spectral Data

Key Absorption Bands

Compound Assignment
(cm™)
2',4'-Dichloroacetophenone ~1690 (s) C=0 stretch
~1580, ~1470 Aromatic C=C stretch
C-H out-of-plane bend
~830 _
(substituted benzene)
4'-Chloroacetophenone ~1685 (s) C=0 stretch
~1590, ~1490 Aromatic C=C stretch
C-H out-of-plane bend (p-
_go5 . p (P
substituted benzene)
2'-Chloroacetophenone ~1695 (s) C=0 stretch

~1590, ~1475

Aromatic C=C stretch

~760

C-H out-of-plane bend (o-

substituted benzene)

Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (El)

Compound

Molecular lon (M*) [m/z]

Key Fragment lons [m/z]
and Interpretation

2',4'-Dichloroacetophenone

188/190/192 (isotope pattern
for 2 ClI)

173/175 ([M-CHs]*+), 111/113
([CsH3CIJ*), 43 ([CH3COJ*)

4'-Chloroacetophenone

154/156 (isotope pattern for 1
Cl)

139/141 ([M-CHs]*), 111
([CeH4CI]*), 43 ([CHsCOJ*)

2'-Chloroacetophenone

154/156 (isotope pattern for 1
Cl)

139/141 ([M-CHs]*), 111
([CeH4ClI]*), 43 ([CHsCO]*)
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Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra were recorded on a 500 MHz spectrometer. *H
NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2
seconds, and a relaxation delay of 1 second. For 13C NMR, a proton-decoupled sequence
was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation
delay of 2 seconds.

Data Processing: The free induction decays (FIDs) were Fourier transformed, and the
resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the
TMS signal at 0.00 ppm for *H and 77.16 ppm for the central peak of the CDCIs triplet in the
13C spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean, empty ATR crystal was first collected.
The sample spectrum was then acquired by scanning from 4000 to 400 cm~1. Typically, 16
scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR
spectrum, which was plotted as transmittance (%) versus wavenumber (cm™1).

Mass Spectrometry (MS)
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o Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC) equipped with a capillary column suitable for the analysis of semi-
volatile organic compounds. A small amount of the sample was dissolved in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC inlet.[2]

« lonization: Electron lonization (El) was performed at a standard energy of 70 eV.[3]

o Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the
mass-to-charge ratio (m/z) of the ions was detected.

» Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative
abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic
data, from sample analysis to structure confirmation.
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Caption: Workflow for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chic.yale.edu [cbic.yale.edu]
¢ 2. uoguelph.ca [uoguelph.ca]

o 3. profandrewmills.com [profandrewmills.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b156173?utm_src=pdf-body-img
https://www.benchchem.com/product/b156173?utm_src=pdf-custom-synthesis
https://cbic.yale.edu/sites/default/files/files/FTIR%20SOP.pdf
https://www.uoguelph.ca/aac/system/files/GC-MS%20Sample%20Preparation%20Guidelines-2021.pdf
https://www.profandrewmills.com/wp-content/uploads/2025/02/SOP-FTIR-Spectrum-One.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Interpretation of 2',4'-Dichloroacetophenone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b156173#spectroscopic-data-interpretation-for-2-4-
dichloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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